3-(2-Hydroxyphenyl)-2-phenylpropanoic acid
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 3-(2-Hydroxyphenyl)-2-phenylpropanoic acid is the Major NAD (P)H-flavin oxidoreductase . This enzyme plays a crucial role in various biological processes, including the metabolism of drugs and xenobiotics, as well as the biosynthesis of various bioactive compounds .
Biochemical Pathways
The compound is involved in the phenylalanine metabolism pathway . This pathway is crucial for the synthesis and degradation of amino acids and the production of various bioactive compounds. The compound’s involvement in this pathway suggests that it may have significant downstream effects on various biological processes .
Pharmacokinetics
It is known that the compound is a small molecule, which suggests that it may have good bioavailability
Result of Action
The compound has been found to promote intestinal epithelial barrier function . This function is crucial for protecting against intestinal invasion by pathogens and exposure to food antigens and toxins . The compound achieves this effect by activating the aryl hydrocarbon receptor (AhR) signaling pathway .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of certain gut microbes, such as Bacteroides fragilis, can enhance the compound’s effect on the intestinal epithelial barrier . Additionally, stressors such as early weaning and feed change can impair the intestinal epithelial barrier, potentially influencing the compound’s efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-2-phenylpropanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyphenyl)-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
3-(2-Hydroxyphenyl)-2-phenylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular metabolism and its presence in various food items.
Medicine: Research explores its potential therapeutic effects and its role as a biomarker for the consumption of certain foods.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-(2-hydroxyphenyl)-, (E): This compound has a similar structure but differs in the position of the double bond.
3-(4-Hydroxyphenyl)propanoic acid: This compound has the hydroxyl group at the para position instead of the ortho position.
Uniqueness
3-(2-Hydroxyphenyl)-2-phenylpropanoic acid is unique due to its specific hydroxyl group position, which influences its chemical reactivity and biological activity. Its presence in various food items and its role as a biomarker make it particularly interesting for research in nutrition and health.
Properties
IUPAC Name |
3-(2-hydroxyphenyl)-2-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-14-9-5-4-8-12(14)10-13(15(17)18)11-6-2-1-3-7-11/h1-9,13,16H,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFIJEDQRIUOAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=C2O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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